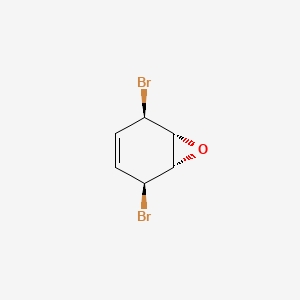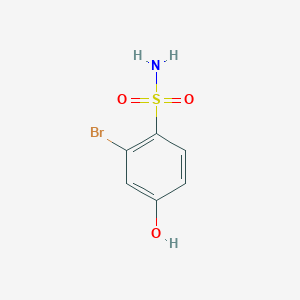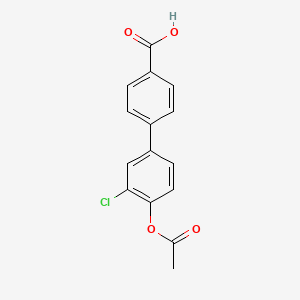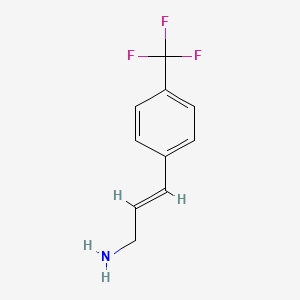
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of cyclopropanecarboxylic acid, featuring a brominated pyridine ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-methylpyridine, followed by cyclopropanation and subsequent carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ether . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents for these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid include:
1-(3-Bromophenyl)cyclopropanecarboxylic acid: Differing by the substitution on the aromatic ring, this compound has distinct reactivity and applications.
Cyclopropanecarboxylic acid: The parent compound, lacking the brominated pyridine ring, is less specialized but serves as a versatile intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c1-6-4-7(11)8(12-5-6)10(2-3-10)9(13)14/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
VXNVPOIPAOQAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2(CC2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)
![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)



![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)




![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)
